molecular formula C16H14ClFO2 B3041484 2-(Chloromethyl)phenethyl 4-fluorobenzoate CAS No. 303187-84-0

2-(Chloromethyl)phenethyl 4-fluorobenzoate

Cat. No. B3041484
CAS RN: 303187-84-0
M. Wt: 292.73 g/mol
InChI Key: CVPBLAOXWZHVTF-UHFFFAOYSA-N
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Description

  • Appearance : It is a white to off-white crystalline powder .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-fluorobenzoic acid with 2-(chloromethyl)phenethyl alcohol . The chloromethyl group is introduced via a chlorination step. The overall synthetic route may include additional purification and isolation steps .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)phenethyl 4-fluorobenzoate consists of a benzoate moiety (4-fluorobenzoate) attached to a phenethyl group via a chloromethyl linker. The chlorine atom is bonded to the phenethyl carbon, and the fluorine atom is part of the benzoate ring .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including esterification, nucleophilic substitution, and base-catalyzed hydrolysis. It can serve as a precursor for the synthesis of other organic compounds .


Physical And Chemical Properties Analysis

  • Toxicity : Toxicity information is not provided in the available sources .

Mechanism of Action

The specific mechanism of action for 2-(Chloromethyl)phenethyl 4-fluorobenzoate depends on its intended use. It could be involved in pharmaceutical research, agrochemicals, or other applications. Further studies are needed to elucidate its precise biological targets and interactions .

Safety and Hazards

As with any chemical compound, precautions should be taken when handling 2-(Chloromethyl)phenethyl 4-fluorobenzoate . It is advisable to follow standard laboratory safety protocols, including the use of appropriate protective equipment, proper ventilation, and safe storage. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

Future Directions

: ChemicalBook - 2-(CHLOROMETHYL)PHENETHYL 4-FLUOROBENZOATE : ChemicalBook - 2-(CHLOROMETHYL)PHENETHYL 4-FLUOROBENZOATE, TECH

properties

IUPAC Name

2-[2-(chloromethyl)phenyl]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c17-11-14-4-2-1-3-12(14)9-10-20-16(19)13-5-7-15(18)8-6-13/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPBLAOXWZHVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCOC(=O)C2=CC=C(C=C2)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)phenethyl 4-fluorobenzoate
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2-(Chloromethyl)phenethyl 4-fluorobenzoate
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2-(Chloromethyl)phenethyl 4-fluorobenzoate
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2-(Chloromethyl)phenethyl 4-fluorobenzoate
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2-(Chloromethyl)phenethyl 4-fluorobenzoate
Reactant of Route 6
2-(Chloromethyl)phenethyl 4-fluorobenzoate

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